TP0472993

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

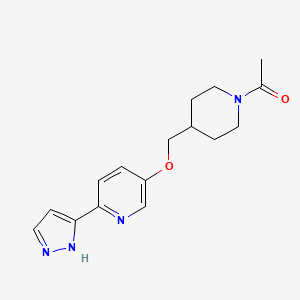

Molecular Formula |

C16H20N4O2 |

|---|---|

Molecular Weight |

300.36 g/mol |

IUPAC Name |

1-[4-[[6-(1H-pyrazol-5-yl)-3-pyridinyl]oxymethyl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H20N4O2/c1-12(21)20-8-5-13(6-9-20)11-22-14-2-3-15(17-10-14)16-4-7-18-19-16/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,19) |

InChI Key |

GNQGSUOEYQIORN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TP0472993

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0472993 is a novel, potent, and selective small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It exerts its therapeutic effects by specifically targeting the cytochrome P450 (CYP) enzymes CYP4A11 and CYP4F2, which are key in the production of 20-HETE. Preclinical studies have demonstrated the potential of this compound as a renoprotective agent, particularly in the context of chronic kidney disease (CKD) and renal fibrosis. Its mechanism of action involves the attenuation of pro-fibrotic and pro-inflammatory signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of 20-HETE Synthesis

This compound is a pyrazolylpyridine derivative designed to selectively inhibit the synthesis of 20-HETE, a bioactive lipid metabolite of arachidonic acid.[1] 20-HETE has been implicated in the pathophysiology of various renal diseases, where it contributes to vasoconstriction, inflammation, and fibrosis.[2][3] The primary molecular targets of this compound are the cytochrome P450 enzymes CYP4A11 and CYP4F2, which are the principal enzymes responsible for 20-HETE production in the human kidney.[1] By inhibiting these enzymes, this compound effectively reduces the levels of 20-HETE, thereby mitigating its downstream pathological effects.

Quantitative Data: Enzyme Inhibition and Pharmacokinetics

The inhibitory potency and pharmacokinetic profile of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Enzyme/System | Value | Reference |

| IC₅₀ | Human CYP4A11 | 140 nM | [1] |

| IC₅₀ | Human CYP4F2 | 40 nM | [1] |

| IC₅₀ | 20-HETE Production (Human Renal Microsomes) | 29 nM | [1] |

| IC₅₀ | 20-HETE Production (Rat Renal Microsomes) | Not Reported | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Species | Dose & Route | Cₘₐₓ | Tₘₐₓ | AUC | Bioavailability | Reference |

| Rat (SD) | 1 mg/kg, p.o. | 623 ng/mL | Not Reported | Not Reported | 97.7% | [1] |

| Mouse | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Pharmacokinetic Parameters of this compound

Downstream Signaling Pathways

The reduction in 20-HETE levels by this compound leads to the modulation of key intracellular signaling pathways involved in renal fibrosis and inflammation. Specifically, preclinical studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation and activation of ERK1/2 and STAT3.[2][3] These pathways are known to be activated in response to renal injury and contribute to the transcription of pro-fibrotic and pro-inflammatory genes.

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Efficacy in Models of Renal Fibrosis

The therapeutic potential of this compound has been evaluated in established mouse models of renal fibrosis: the unilateral ureteral obstruction (UUO) model and the folic acid nephropathy (FAN) model.[2][3] In both models, administration of this compound demonstrated a significant reduction in the markers of renal fibrosis and inflammation.

Quantitative Data from Preclinical Models

The following table summarizes the key findings from the preclinical efficacy studies.

| Model | Parameter | Treatment Group | Result | Reference |

| UUO Mice | Renal Collagen Content | This compound (0.3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| UUO Mice | Renal Collagen Content | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| FAN Mice | Renal Collagen Content | This compound (0.3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| FAN Mice | Renal Collagen Content | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| UUO Mice | p-ERK1/2 Levels | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| UUO Mice | p-STAT3 Levels | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| UUO Mice | IL-1β Levels | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

| UUO Mice | TNF-α Levels | This compound (3 mg/kg, b.i.d.) | Significant Reduction | [2][3] |

Table 3: Preclinical Efficacy of this compound in Mouse Models of Renal Fibrosis

Experimental Protocols

In Vitro Enzyme Inhibition Assay

-

Objective: To determine the IC₅₀ values of this compound for the inhibition of human CYP4A11 and CYP4F2.

-

Methodology:

-

Recombinant human CYP4A11 and CYP4F2 enzymes are incubated with varying concentrations of this compound.

-

Arachidonic acid is added as the substrate.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the amount of 20-HETE produced is quantified using a validated LC-MS/MS method.

-

IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

-

Unilateral Ureteral Obstruction (UUO) Mouse Model

-

Objective: To induce renal fibrosis in mice to evaluate the efficacy of this compound.

-

Methodology:

-

Male C57BL/6 mice are anesthetized.

-

A flank incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points using non-absorbable suture.

-

The incision is closed, and the animals are allowed to recover.

-

This compound or vehicle is administered daily for the duration of the study (typically 7-14 days).

-

At the end of the study, the kidneys are harvested for histological and biochemical analysis.

-

Folic Acid Nephropathy (FAN) Mouse Model

-

Objective: To induce a model of crystal-induced nephropathy and subsequent fibrosis.

-

Methodology:

-

Male C57BL/6 mice are administered a single intraperitoneal injection of folic acid (250 mg/kg).

-

This compound or vehicle is administered daily starting from the day of folic acid injection.

-

The animals are monitored for signs of renal dysfunction.

-

Kidneys are harvested at a predetermined time point (e.g., 14 days) for analysis.

-

Western Blot Analysis for p-ERK1/2 and p-STAT3

-

Objective: To quantify the levels of activated ERK1/2 and STAT3 in kidney tissue.

-

Methodology:

-

Kidney tissue lysates are prepared in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 and STAT3, as well as total ERK1/2 and STAT3.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.

-

ELISA for IL-1β and TNF-α

-

Objective: To measure the levels of pro-inflammatory cytokines in kidney tissue.

-

Methodology:

-

Kidney tissue homogenates are prepared.

-

The concentrations of IL-1β and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

The results are normalized to the total protein concentration of the homogenate.

-

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of chronic kidney disease, particularly in the context of renal fibrosis. Its well-defined mechanism of action, centered on the selective inhibition of 20-HETE synthesis through the targeting of CYP4A11 and CYP4F2, provides a strong rationale for its clinical development. The preclinical data robustly support its ability to attenuate key pro-fibrotic and pro-inflammatory signaling pathways, leading to a reduction in renal pathology. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound and other 20-HETE synthesis inhibitors. Further research will be crucial to translate these promising preclinical findings into effective clinical therapies for patients with chronic kidney disease.

References

TP0472993: A Novel Selective Inhibitor of 20-HETE Synthesis for Renal Fibrosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone and renal function. Dysregulation of the 20-HETE synthesis pathway has been implicated in the pathogenesis of various cardiovascular and renal diseases, including hypertension and chronic kidney disease (CKD). TP0472993 is a novel, potent, and selective small molecule inhibitor of 20-HETE synthesis, showing promise as a therapeutic agent for the treatment of renal fibrosis, a hallmark of CKD progression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Inhibition of the 20-HETE Synthesis Pathway

This compound exerts its pharmacological effect by directly inhibiting the key enzymes responsible for 20-HETE synthesis. Specifically, it targets CYP4A11 and CYP4F2, the primary isoforms involved in the ω-hydroxylation of arachidonic acid to form 20-HETE in humans. By blocking these enzymes, this compound effectively reduces the production of 20-HETE, thereby mitigating its downstream pathological effects in the kidney.

The inhibition of 20-HETE synthesis by this compound has been shown to suppress the progression of renal fibrosis. This is achieved, at least in part, through the downregulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways.[1] These pathways are known to be activated by 20-HETE and are critically involved in the inflammatory and fibrotic processes that drive CKD.

References

Unraveling the Impact of TP0472993 on ERK1/2 and STAT3 Signaling: A Technical Overview

For Immediate Release

TOKYO, Japan – In the landscape of targeted therapeutics, the novel 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis inhibitor, TP0472993, has emerged as a significant modulator of key intracellular signaling pathways. Specifically, preclinical research has demonstrated its capacity to attenuate the activity of both Extracellular signal-regulated kinase 1/2 (ERK1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on these critical signaling cascades, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a selective inhibitor of 20-HETE synthesis. 20-HETE is a metabolite of arachidonic acid that has been implicated in various pathological processes, including renal fibrosis. Studies indicate that the inhibition of 20-HETE production by this compound leads to a downstream reduction in the activation of both the ERK1/2 and STAT3 signaling pathways.[1][2] This inhibitory action is believed to be central to the therapeutic effects of this compound observed in preclinical models of kidney disease.

Quantitative Analysis of ERK1/2 and STAT3 Inhibition

A pivotal study in mouse models of renal fibrosis demonstrated that chronic administration of this compound led to a reduction in the activity of ERK1/2 and STAT3 in kidney tissue.[1] The study evaluated two dose levels, 0.3 and 3 mg/kg, administered twice daily. While the publication qualitatively describes a reduction in phosphorylated ERK1/2 and STAT3, specific quantitative data on the percentage of inhibition or IC50 values for the direct modulation of these signaling proteins are not yet publicly available. The observed therapeutic effects, such as the attenuation of fibrosis and inflammation, are attributed to this reduction in signaling activity.

Table 1: Summary of Preclinical Data on this compound

| Compound | Mechanism of Action | Model | Key Findings Related to ERK1/2 and STAT3 |

| This compound | Selective 20-HETE synthesis inhibitor | Mouse models of renal fibrosis (folic acid-induced and unilateral ureteral obstruction) | Reduced activity of ERK1/2 and STAT3 in renal tissue.[1] |

Signaling Pathway Visualization

To illustrate the mechanism of action, the following diagrams depict the canonical ERK1/2 and STAT3 signaling pathways and the proposed intervention by this compound.

References

The Chemical Landscape of TP0472993: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel 20-HETE Synthesis Inhibitor for Renal Fibrosis

Abstract

TP0472993 is a novel, selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a key mediator in the pathogenesis of renal fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It is intended for researchers, scientists, and drug development professionals investigating new therapeutic strategies for chronic kidney disease. This document summarizes key quantitative data, outlines preclinical experimental findings, and visualizes the compound's mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a pyrazolylpyridine derivative with a molecular formula of C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol . Its chemical structure is characterized by a central pyridine ring linked to a pyrazole moiety and a piperidine group, the latter being further substituted with an acetyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-{[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxymethyl}piperidin-1-yl)ethan-1-one |

| SMILES | CC(=O)N1CCC(CC1)COC2=CN=C(C=C2)C3=CC=NN3 |

| Molecular Formula | C₁₆H₂₀N₄O₂ |

| Molecular Weight | 300.36 g/mol |

| InChIKey | Not Publicly Available |

| CAS Number | Not Publicly Available |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| LogP | 1.8 | Predicted |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 5 | Predicted |

| Rotatable Bonds | 4 | Predicted |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective inhibitor of the cytochrome P450 enzymes CYP4A11 and CYP4F2, which are the primary enzymes responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting these enzymes, this compound effectively reduces the production of 20-HETE, a pro-inflammatory and pro-fibrotic signaling molecule implicated in the progression of renal diseases.

The downstream signaling pathway affected by this compound involves the extracellular signal-regulated kinase 1/2 (ERK1/2) and the signal transducer and activator of transcription 3 (STAT3). Elevated levels of 20-HETE are known to activate these pathways, leading to cellular proliferation, inflammation, and the deposition of extracellular matrix, all of which are hallmarks of fibrosis. By reducing 20-HETE levels, this compound attenuates the activation of ERK1/2 and STAT3, thereby mitigating the progression of renal fibrosis.

TP0472993: A Selective Dual Inhibitor of CYP4A11 and CYP4F2 for Renal Disease Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP0472993 is a potent and selective dual inhibitor of the cytochrome P450 enzymes CYP4A11 and CYP4F2. These enzymes are the primary producers of 20-hydroxyeicosatetraenoic acid (20-HETE), a signaling lipid implicated in the pathophysiology of various renal and cardiovascular diseases. By inhibiting the synthesis of 20-HETE, this compound presents a valuable pharmacological tool for investigating the roles of this eicosanoid in disease progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental protocols. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in the field of nephrology and beyond.

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, primarily synthesized by enzymes of the cytochrome P450 4 (CYP4) family. In humans, CYP4A11 and CYP4F2 are the major isoforms responsible for 20-HETE production in the kidney and liver.[1] 20-HETE plays a complex role in renal physiology, acting as a potent vasoconstrictor and regulator of sodium transport.[2] Dysregulation of 20-HETE synthesis has been linked to the pathogenesis of several renal diseases, including hypertension and chronic kidney disease (CKD).[1] Consequently, the inhibition of 20-HETE production through the selective targeting of CYP4A11 and CYP4F2 has emerged as a promising therapeutic strategy.[1]

This compound was identified as a potent and selective dual inhibitor of CYP4A11 and CYP4F2, effectively reducing 20-HETE synthesis.[2][3] This compound serves as a critical tool for elucidating the pathological roles of 20-HETE and for validating the therapeutic potential of inhibiting its production in preclinical models of kidney disease.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of CYP4A11 and CYP4F2, the key enzymes in the 20-HETE synthesis pathway. This inhibition leads to a reduction in the levels of 20-HETE, which in turn modulates downstream signaling pathways implicated in renal fibrosis and inflammation.

Signaling Pathway

The renoprotective effects of this compound are attributed to the downregulation of pro-fibrotic and pro-inflammatory signaling cascades that are activated by 20-HETE. In models of kidney fibrosis, the inhibition of 20-HETE synthesis by TP047293 has been shown to suppress the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3).[4][5] The activation of these pathways is a critical event in the progression of renal fibrosis.

Data Presentation

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against human CYP4A11 and CYP4F2, as well as 20-HETE production in human and rat renal microsomes.

| Target Enzyme/System | Species | IC50 (nM) | Reference |

| CYP4A11 | Human | 140 | [3][6] |

| CYP4F2 | Human | 40 | [3][6] |

| 20-HETE Production (Renal Microsomes) | Human | 29 | [6] |

| 20-HETE Production (Renal Microsomes) | Rat | 347 | [2] |

Selectivity Profile

An important aspect of a pharmacological inhibitor is its selectivity for the intended targets. While comprehensive public data on the selectivity of this compound against a wide panel of CYPs and other off-target proteins is limited, its development focused on optimizing selectivity against major drug-metabolizing CYPs.[3]

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in mice and rats, demonstrating its suitability for in vivo studies.

| Species | Route | Dose (mg/kg) | CL (mL/h/kg) | Vdss (mL/kg) | T1/2 (h) | Bioavailability (%) | Reference |

| Mouse | i.v. | 0.5 | 1430 | 763 | 0.424 | - | [6] |

| Rat (SD) | i.v. | 1 | 226 | 839 | 3.01 | - | [6] |

| Rat (SD) | p.o. | 1 | - | - | 3.03 | 97.7 | [6] |

CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life.

In Vivo Efficacy in Renal Fibrosis Models

This compound has shown significant efficacy in attenuating kidney fibrosis in two standard preclinical mouse models.

| Model | Species | Dosing Regimen | Key Findings | Reference |

| Folic Acid Nephropathy | Mouse | 0.3 and 3 mg/kg, p.o., twice daily | Attenuated kidney fibrosis, reduced Masson's trichrome staining and renal collagen content. | [4] |

| Unilateral Ureteral Obstruction (UUO) | Mouse | 0.3 and 3 mg/kg, p.o., twice daily | Attenuated kidney fibrosis, reduced Masson's trichrome staining and renal collagen content. Reduced renal inflammation (decreased IL-1β and TNF-α). Reduced activity of ERK1/2 and STAT3. | [4] |

Experimental Protocols

In Vitro 20-HETE Synthesis Inhibition Assay (Human Renal Microsomes)

This protocol describes the measurement of 20-HETE production from arachidonic acid in human renal microsomes and the determination of the inhibitory activity of this compound.

Materials:

-

Human renal microsomes

-

Arachidonic acid

-

This compound

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Methanol

-

Formic acid

-

Ethyl acetate

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human renal microsomes (e.g., 150 µg protein) in potassium phosphate buffer.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid (e.g., 7 nmol) and NADPH (e.g., 1 mM).

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by acidification with formic acid.

-

Extract the metabolites with ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in methanol.

-

Analyze the concentration of 20-HETE using a validated LC-MS/MS method.

-

Calculate the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis

The UUO model is a widely used method to induce progressive renal fibrosis.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Anesthetize the mice using an appropriate anesthetic agent.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using a non-absorbable suture.

-

For sham-operated animals, expose the ureter but do not ligate it.

-

Close the incision in layers.

-

Administer this compound or vehicle orally at the desired dose and frequency, starting from the day of surgery for a specified duration (e.g., 7 or 14 days).

-

At the end of the treatment period, euthanize the animals and harvest the kidneys for analysis.

-

Assess renal fibrosis by histological staining (e.g., Masson's trichrome), immunohistochemistry for fibrosis markers (e.g., α-SMA, collagen I), and gene expression analysis of pro-fibrotic and pro-inflammatory markers.

Folic Acid Nephropathy Mouse Model

High-dose folic acid administration induces acute tubular injury followed by interstitial fibrosis.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Induce nephropathy by a single intraperitoneal injection of a high dose of folic acid (e.g., 250 mg/kg) dissolved in a suitable vehicle (e.g., sodium bicarbonate solution).

-

Administer this compound or vehicle orally at the desired dose and frequency for a specified duration.

-

Monitor animal health and body weight.

-

At the end of the study period, collect blood for measurement of renal function markers (e.g., BUN, creatinine).

-

Euthanize the animals and harvest the kidneys for histological and molecular analysis of fibrosis as described for the UUO model.

Conclusion

This compound is a valuable research tool for investigating the role of the CYP4A11/4F2/20-HETE pathway in the pathophysiology of renal diseases. Its potency, selectivity, and favorable pharmacokinetic profile make it suitable for both in vitro and in vivo preclinical studies. The detailed data and experimental protocols provided in this technical guide are intended to facilitate the use of this compound in advancing our understanding of kidney disease and in the development of novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Renoprotective Effect of this compound, a Novel and Selective 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitor, in Mouse Models of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

The Therapeutic Potential of TP0472993: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel 20-HETE Synthesis Inhibitor for Chronic Kidney Disease and Beyond

Introduction

TP0472993 is a novel and selective small molecule inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1][2] Developed by Taisho Pharmaceutical, this compound has demonstrated significant therapeutic potential in preclinical models, particularly in the context of chronic kidney disease (CKD).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical findings, and the broader therapeutic landscape for 20-HETE inhibition. The information is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and future prospects of this compound.

Core Mechanism of Action: Inhibition of 20-HETE Synthesis

This compound exerts its therapeutic effects by selectively inhibiting the synthesis of 20-HETE, a potent bioactive lipid involved in various physiological and pathological processes.[1][2] 20-HETE is a product of arachidonic acid metabolism, catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[3][4][5] In the context of renal function, 20-HETE is known to be a potent vasoconstrictor of renal arteries and has been implicated in the progression of kidney fibrosis and inflammation.[1][2][4]

By inhibiting 20-HETE production, this compound has been shown to attenuate the downstream signaling pathways that contribute to the pathogenesis of CKD.[1][2] This includes the modulation of key inflammatory and fibrotic pathways, which will be detailed further in this guide.

Preclinical Efficacy in Renal Fibrosis

The primary body of evidence for the therapeutic potential of this compound comes from preclinical studies in mouse models of renal fibrosis.[1][2] Chronic administration of this compound has been shown to significantly reduce the progression of kidney fibrosis in both folic acid-induced nephropathy and unilateral ureteral obstruction (UUO) models.[1][2]

Quantitative Preclinical Data

Note: The following tables summarize the key findings from preclinical studies. While the primary research indicates significant effects, the full quantitative data with specific statistical values from the primary publication were not publicly accessible. The data presented here is descriptive based on the available abstracts and related literature.

Table 1: Effect of this compound on Renal Fibrosis Markers

| Parameter | Model | Treatment Groups | Observed Effect |

| Renal Collagen Content | Folic Acid Nephropathy, UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Significant reduction in collagen deposition with this compound treatment.[1][2] |

| Masson's Trichrome Staining | Folic Acid Nephropathy, UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Attenuated the degree of fibrosis as indicated by reduced blue staining for collagen.[1][2] |

Table 2: Effect of this compound on Renal Inflammation

| Parameter | Model | Treatment Groups | Observed Effect |

| Interleukin-1β (IL-1β) Levels | UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Markedly reduced levels in renal tissue with this compound treatment.[1][2] |

| Tumor Necrosis Factor-α (TNF-α) Levels | UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Markedly reduced levels in renal tissue with this compound treatment.[1][2] |

Table 3: Effect of this compound on Key Signaling Pathways

| Parameter | Model | Treatment Groups | Observed Effect |

| Phosphorylated ERK1/2 (p-ERK1/2) | UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Reduced activity (phosphorylation) in the kidney with this compound treatment.[1][2] |

| Phosphorylated STAT3 (p-STAT3) | UUO | Vehicle, this compound (0.3 and 3 mg/kg, twice daily) | Reduced activity (phosphorylation) in the kidney with this compound treatment.[1][2] |

Signaling Pathways Modulated by this compound

This compound's renoprotective effects are mediated through the downregulation of the ERK1/2 and STAT3 signaling pathways.[1][2] These pathways are known to play crucial roles in cellular proliferation, inflammation, and fibrosis. The inhibition of 20-HETE synthesis by this compound leads to a reduction in the activation of these pro-fibrotic and pro-inflammatory cascades.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Renoprotective Effect of this compound, a Novel and Selective 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitor, in Mouse Models of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of 20-HETE in cardiovascular diseases and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

Preliminary In Vitro Profile of TP0472993: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0472993 is a novel, selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, targeting the cytochrome P450 (CYP) enzymes CYP4A11 and CYP4F2.[1] 20-HETE is a significant lipid metabolite of arachidonic acid and has been implicated in the pathophysiology of various renal diseases, including renal fibrosis.[2] By reducing the production of 20-HETE, this compound presents a promising therapeutic strategy for chronic kidney disease.[1] This document provides a comprehensive summary of the preliminary in vitro studies of this compound, including its inhibitory activity, the experimental methods used for its characterization, and its role in relevant signaling pathways.

Data Presentation

The in vitro inhibitory activity of this compound has been quantified against its primary targets, CYP4A11 and CYP4F2, and its functional effect on 20-HETE production in a relevant biological matrix.

| Target/Process | IC50 (nM) | Biological System |

| CYP4A11 | 140 | Recombinant Human Enzyme |

| CYP4F2 | 40 | Recombinant Human Enzyme |

| 20-HETE Production | 29 | Human Renal Microsomes |

| Table 1: In Vitro Inhibitory Activity of this compound[3] |

Experimental Protocols

The following protocols are representative of the in vitro assays used to characterize the activity of this compound.

CYP4A11 and CYP4F2 Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity of recombinant human CYP4A11 and CYP4F2.

Materials:

-

Recombinant human CYP4A11 and CYP4F2 enzymes

-

Arachidonic acid (substrate)

-

NADPH regenerating system (to initiate the enzymatic reaction)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

A reaction mixture is prepared containing the recombinant CYP enzyme, incubation buffer, and varying concentrations of this compound.

-

The substrate, arachidonic acid, is added to the mixture.

-

The enzymatic reaction is initiated by the addition of an NADPH regenerating system.

-

The mixture is incubated for a specified period at 37°C.

-

The reaction is terminated by adding a quenching solution.

-

The amount of 20-HETE produced is quantified using a validated LC-MS/MS method.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

20-HETE Production Inhibition Assay in Human Renal Microsomes

This assay measures the ability of this compound to inhibit the endogenous production of 20-HETE in a more physiologically relevant system.

Materials:

-

Pooled human renal microsomes

-

Arachidonic acid

-

NADPH regenerating system

-

This compound stock solution

-

Incubation buffer

-

Quenching solution

-

LC-MS/MS system

Procedure:

-

Human renal microsomes are incubated with varying concentrations of this compound in the incubation buffer.

-

Arachidonic acid is added as the substrate.

-

The reaction is started by the addition of the NADPH regenerating system.

-

Following incubation at 37°C, the reaction is stopped with a quenching solution.

-

The samples are processed (e.g., centrifugation) to remove protein.

-

The supernatant is analyzed by LC-MS/MS to quantify the level of 20-HETE.

-

The IC50 value is determined by analyzing the concentration-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by modulating a key signaling pathway implicated in renal fibrosis. The primary mechanism involves the inhibition of 20-HETE synthesis, which in turn affects downstream signaling cascades.

References

The Impact of TP0472993 on Inflammatory Markers in Kidney Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is characterized by a persistent inflammatory state that contributes significantly to its progression towards end-stage renal disease. TP0472993, a novel and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the impact of this compound on key inflammatory markers and associated signaling pathways in established mouse models of kidney disease. The data presented herein underscores the potential of this compound as a targeted anti-inflammatory therapy for CKD.

Introduction

Inflammation is a critical driver in the pathophysiology of kidney disease, exacerbating tissue injury and promoting fibrosis. Pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) are consistently elevated in the renal tissue of patients and preclinical models of CKD, where they orchestrate a cascade of events leading to cellular damage and extracellular matrix deposition.

This compound is a potent and selective inhibitor of the enzymes responsible for the synthesis of 20-HETE, a bioactive lipid mediator implicated in renal inflammation and vasoconstriction.[1] By reducing the production of 20-HETE, this compound is hypothesized to mitigate the downstream inflammatory response in the kidney. This document summarizes the key findings from preclinical studies investigating the effects of this compound on inflammatory markers in models of folic acid-induced nephropathy and unilateral ureteral obstruction (UUO), both of which recapitulate key aspects of human kidney disease.

Data Presentation: Effect of this compound on Inflammatory Markers

The following tables summarize the quantitative data from preclinical studies on the effect of this compound on key inflammatory markers in the kidney.

Table 1: Effect of this compound on Renal Cytokine Levels in a Folic Acid-Induced Nephropathy Mouse Model

| Marker | Treatment Group (Dose) | Control Group | Fold Change/Percentage Reduction | p-value | Reference |

| IL-1β | This compound (3 mg/kg) | Vehicle | Data not available | <0.05 | Hirata et al., 2023[1] |

| TNF-α | This compound (3 mg/kg) | Vehicle | Data not available | <0.05 | Hirata et al., 2023[1] |

Table 2: Effect of this compound on Renal Cytokine Levels in a Unilateral Ureteral Obstruction (UUO) Mouse Model

| Marker | Treatment Group (Dose) | Control Group | Fold Change/Percentage Reduction | p-value | Reference |

| IL-1β | This compound (0.3 and 3 mg/kg) | Vehicle | Data not available | <0.05 | Hirata et al., 2023[1] |

| TNF-α | This compound (0.3 and 3 mg/kg) | Vehicle | Data not available | <0.05 | Hirata et al., 2023[1] |

Table 3: Effect of this compound on Downstream Signaling Pathways in a Unilateral Ureteral Obstruction (UUO) Mouse Model

| Signaling Pathway | Treatment Group (Dose) | Control Group | Outcome | Reference |

| ERK1/2 Activity | This compound (0.3 and 3 mg/kg) | Vehicle | Reduced Activity | Hirata et al., 2023[1] |

| STAT3 Activity | This compound (0.3 and 3 mg/kg) | Vehicle | Reduced Activity | Hirata et al., 2023[1] |

Note: Specific quantitative data (e.g., mean ± SEM, percentage reduction) were not available in the public abstracts. The tables reflect the statistically significant reductions reported in the primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Animal Models of Kidney Disease

3.1.1. Folic Acid-Induced Nephropathy A widely used model for inducing acute kidney injury that progresses to chronic kidney disease.[2][3]

-

Animals: Male C57BL/6J mice.

-

Induction: A single intraperitoneal injection of folic acid (250 mg/kg) dissolved in a 0.3 M sodium bicarbonate solution.[2][4] Control animals receive an injection of the vehicle solution.

-

Timeline: Kidney tissue and blood samples are typically collected at various time points, such as 2 and 14 days post-injection, to assess acute and chronic changes.[4]

3.1.2. Unilateral Ureteral Obstruction (UUO) A well-established model of obstructive nephropathy that leads to tubulointerstitial fibrosis and inflammation.[5][6]

-

Animals: Male C57BL/6J mice.

-

Procedure: Under anesthesia, the left ureter is ligated at two points with a suture.[5][6] The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

-

Timeline: The obstructed kidneys are harvested for analysis at specific time points, typically 7 or 14 days after the procedure.

This compound Administration

-

Formulation: this compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose).

-

Dosing: In the cited studies, this compound was administered orally twice a day at doses of 0.3 and 3 mg/kg.[1] Treatment is typically initiated at the time of disease induction and continued for the duration of the experiment.

Measurement of Inflammatory Markers

-

Tissue Preparation: Kidney tissue is homogenized to extract total protein or RNA.

-

Cytokine Measurement (IL-1β and TNF-α): The levels of these pro-inflammatory cytokines in the kidney homogenates are quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

-

Western Blot Analysis (ERK1/2 and STAT3 Activity): The activation of these signaling pathways is assessed by measuring the levels of their phosphorylated forms (p-ERK1/2 and p-STAT3) relative to the total protein levels. Protein extracts from kidney tissue are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Attenuating Renal Inflammation

Caption: Mechanism of this compound in reducing renal inflammation.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: General experimental workflow for evaluating this compound.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound effectively reduces key pro-inflammatory markers in the kidneys of mice with induced kidney disease.[1] The marked reduction in renal IL-1β and TNF-α levels, coupled with the inhibition of the pro-inflammatory ERK1/2 and STAT3 signaling pathways, provides a clear mechanism for its renoprotective effects.[1]

The inhibition of 20-HETE synthesis by this compound appears to be a viable strategy for targeting inflammation in the context of CKD. Future research should focus on elucidating the full spectrum of anti-inflammatory effects of this compound, including its impact on other inflammatory cell types and signaling cascades. Furthermore, long-term studies are warranted to assess the durability of its anti-inflammatory and anti-fibrotic effects. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic potential of this compound in patients with chronic kidney disease.

References

- 1. Renoprotective Effect of this compound, a Novel and Selective 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitor, in Mouse Models of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folic acid-induced animal model of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of Folic Acid-Induced Renal Inflammatory Injury in Platelet-Activating Factor Receptor-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unilateral Ureteral Obstruction Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of TP0472993

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0472993 is a novel and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. In preclinical studies, it has demonstrated a significant renoprotective effect by attenuating kidney fibrosis.[1] These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in established mouse models of renal fibrosis. The included methodologies cover the induction of kidney disease, preparation and administration of this compound, and subsequent endpoint analyses to assess therapeutic impact.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the synthesis of 20-HETE, a metabolite of arachidonic acid implicated in the pathogenesis of kidney diseases.[1] The reduction in 20-HETE levels leads to the downregulation of key pro-fibrotic signaling pathways, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and the signal transducer and activator of transcription 3 (STAT3) pathways.[1] This mechanism ultimately suppresses inflammation and the progression of renal fibrosis.

Experimental Protocols

The following protocols detail the in vivo evaluation of this compound in two standard mouse models of renal fibrosis: Unilateral Ureteral Obstruction (UUO) and Folic Acid-Induced Nephropathy.

Preparation and Administration of this compound

This protocol describes the formulation of this compound for oral administration in mice.

Materials:

-

This compound

-

Methylcellulose (0.5% w/v)

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Homogenizer or sonicator

-

Oral gavage needles (20-22 gauge)

-

Syringes

Procedure:

-

Vehicle Preparation: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Add 0.1 mL of Tween 80 to create a 0.1% solution, which acts as a surfactant to aid in the suspension of the compound. Mix thoroughly.

-

This compound Formulation:

-

Calculate the required amount of this compound based on the desired doses (0.3 mg/kg and 3 mg/kg) and the number of animals to be treated.

-

Weigh the calculated amount of this compound and suspend it in the prepared vehicle.

-

Use a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare fresh daily.

-

-

Oral Administration:

-

Administer the this compound suspension to mice via oral gavage.

-

The typical administration volume for mice is 5-10 mL/kg of body weight. Adjust the concentration of the suspension to deliver the desired dose in the appropriate volume.

-

For a twice-daily dosing regimen, administer the compound approximately 12 hours apart.

-

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a widely used surgical model that induces rapid and progressive renal fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 or 5-0 silk)

-

Heating pad

-

Analgesics (e.g., buprenorphine)

Experimental Workflow:

Procedure:

-

Pre-operative Care:

-

Administer analgesics prior to surgery as per institutional guidelines.

-

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

-

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the kidneys.

-

Gently move the intestines to visualize the left ureter.

-

Ligate the left ureter at two points using silk suture.

-

Reposition the intestines and close the abdominal wall and skin with sutures or surgical clips.

-

-

Sham Operation: For the control group, perform the same surgical procedure, including exposing the ureter, but do not ligate it.

-

Post-operative Care:

-

Administer post-operative analgesics.

-

Monitor the animals for recovery.

-

-

Treatment:

-

Begin administration of this compound (0.3 or 3 mg/kg, twice daily) or vehicle one day prior to surgery and continue for 14 days.

-

-

Euthanasia and Tissue Collection:

-

At day 14 post-surgery, euthanize the mice.

-

Collect the obstructed (left) kidney for analysis.

-

Folic Acid-Induced Nephropathy Model

This model induces renal injury and subsequent fibrosis through the administration of a high dose of folic acid.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Folic acid

-

Sodium bicarbonate (0.3 M)

-

Sterile saline

-

Injection needles and syringes

Experimental Workflow:

Procedure:

-

Folic Acid Preparation: Dissolve folic acid in 0.3 M sodium bicarbonate to a concentration that allows for a single intraperitoneal (IP) injection of 250 mg/kg.

-

Induction of Nephropathy:

-

Administer a single IP injection of the folic acid solution.

-

The control group receives an IP injection of the vehicle (sodium bicarbonate).

-

-

Treatment:

-

Begin administration of this compound (0.3 or 3 mg/kg, twice daily) or vehicle on the evening of day 0 and continue for 14 days.

-

-

Euthanasia and Tissue Collection:

-

At day 14, euthanize the mice.

-

Collect both kidneys for analysis.

-

Endpoint Analyses

Histological Assessment of Fibrosis (Masson's Trichrome Staining)

This staining technique is used to visualize collagen fibers in tissue sections, which appear blue, allowing for the quantification of fibrosis.

Materials:

-

Formalin-fixed, paraffin-embedded kidney sections (4-5 µm)

-

Masson's Trichrome staining kit (containing Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, phosphomolybdic-phosphotungstic acid, and aniline blue)

-

Microscope and imaging software

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the kidney sections and rehydrate through a series of graded ethanol solutions to water.

-

Staining:

-

Stain with Weigert's iron hematoxylin to stain the nuclei.

-

Stain with Biebrich scarlet-acid fuchsin.

-

Differentiate with phosphomolybdic-phosphotungstic acid.

-

Counterstain with aniline blue to stain collagen.

-

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear with xylene, and mount with a coverslip.

-

Image Analysis:

-

Capture images of the stained sections.

-

Use image analysis software to quantify the blue-stained area (collagen) relative to the total tissue area to determine the extent of fibrosis.

-

Quantification of Renal Collagen Content (Hydroxyproline Assay)

This biochemical assay measures the total collagen content in kidney tissue by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.

Materials:

-

Kidney tissue homogenates

-

Hydrochloric acid (6 M)

-

Chloramine-T reagent

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

Hydroxyproline standards

-

Spectrophotometer or plate reader

Procedure:

-

Tissue Hydrolysis:

-

Homogenize a known weight of kidney tissue.

-

Hydrolyze the homogenate in 6 M HCl at 110-120°C for 18-24 hours.

-

-

Assay:

-

Neutralize the hydrolyzed samples.

-

Add Chloramine-T reagent and incubate.

-

Add perchloric acid and then DMAB reagent.

-

Incubate to allow for color development.

-

-

Measurement:

-

Read the absorbance at 550-560 nm.

-

Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

-

Convert the hydroxyproline content to total collagen content (typically, collagen is approximately 13.5% hydroxyproline by weight).

-

Measurement of Renal Inflammatory Cytokines (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines IL-1β and TNF-α in kidney tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Kidney tissue homogenates

-

ELISA kits for mouse IL-1β and TNF-α

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize kidney tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatant.

-

Determine the total protein concentration of the supernatant for normalization.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions for the specific kits. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Calculate the concentrations of IL-1β and TNF-α in the samples based on the standard curve.

-

Normalize the cytokine levels to the total protein concentration of the respective samples.

-

Data Presentation

All quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Renal Fibrosis in the UUO Model

| Treatment Group | Dose (mg/kg, BID) | Fibrosis (% Area) | Renal Collagen (µg/mg tissue) |

| Sham + Vehicle | - | ||

| UUO + Vehicle | - | ||

| UUO + this compound | 0.3 | ||

| UUO + this compound | 3 |

Table 2: Effect of this compound on Renal Inflammation in the UUO Model

| Treatment Group | Dose (mg/kg, BID) | Renal IL-1β (pg/mg protein) | Renal TNF-α (pg/mg protein) |

| Sham + Vehicle | - | ||

| UUO + Vehicle | - | ||

| UUO + this compound | 0.3 | ||

| UUO + this compound | 3 |

Table 3: Effect of this compound on Renal Fibrosis in the Folic Acid Nephropathy Model

| Treatment Group | Dose (mg/kg, BID) | Fibrosis (% Area) | Renal Collagen (µg/mg tissue) |

| Control + Vehicle | - | ||

| Folic Acid + Vehicle | - | ||

| Folic Acid + this compound | 0.3 | ||

| Folic Acid + this compound | 3 |

Table 4: Effect of this compound on Renal Inflammation in the Folic Acid Nephropathy Model

| Treatment Group | Dose (mg/kg, BID) | Renal IL-1β (pg/mg protein) | Renal TNF-α (pg/mg protein) |

| Control + Vehicle | - | ||

| Folic Acid + Vehicle | - | ||

| Folic Acid + this compound | 0.3 | ||

| Folic Acid + this compound | 3 |

References

TP0472993: Application Notes and Protocols for Animal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0472993 is a novel and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a key signaling molecule implicated in the pathogenesis of renal fibrosis. By targeting the production of 20-HETE, this compound offers a promising therapeutic strategy for chronic kidney disease (CKD). These application notes provide detailed protocols for the dosage and administration of this compound in established mouse models of renal fibrosis, along with an overview of its mechanism of action and the associated signaling pathways.

Mechanism of Action

This compound selectively inhibits the synthesis of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator.[1] Elevated levels of 20-HETE are associated with the progression of kidney fibrosis. The primary receptor for 20-HETE is the G-protein coupled receptor 75 (GPR75).[2][3][4] The binding of 20-HETE to GPR75 activates downstream signaling cascades that contribute to renal injury.

This compound, by reducing 20-HETE levels, effectively dampens these pathological signaling pathways. Specifically, it has been shown to attenuate the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) in the kidney.[1] This inhibition of pro-fibrotic and pro-inflammatory signaling pathways underlies the renoprotective effects of this compound.

Signaling Pathway

The signaling pathway initiated by 20-HETE and inhibited by this compound is crucial in the context of renal fibrosis.

References

- 1. Renoprotective Effect of this compound, a Novel and Selective 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitor, in Mouse Models of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deorphanized GPR75 Adopted by 20-HETE | Cayman Chemical [sanbio.nl]

- 4. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of TP0472993

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0472993 is a novel and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a critical mediator in the pathogenesis of renal fibrosis and inflammation. It exerts its inhibitory effects by targeting the cytochrome P450 enzymes CYP4A11 and CYP4F2. The downstream signaling cascade involves the G-protein coupled receptor GPR75, the receptor for 20-HETE, and subsequent modulation of the ERK1/2 and STAT3 pathways. These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro assays to evaluate the efficacy of this compound in a preclinical setting.

Mechanism of Action of this compound

This compound inhibits the synthesis of 20-HETE, a pro-fibrotic and pro-inflammatory eicosanoid. This reduction in 20-HETE levels leads to decreased activation of its cognate receptor, GPR75. The subsequent downstream effects include the attenuation of ERK1/2 and STAT3 phosphorylation, ultimately leading to a reduction in the expression of pro-fibrotic and pro-inflammatory markers.

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear reference for its in vitro potency.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (nM) | Reference |

| CYP4A11 | Recombinant Human Enzyme | 140 - 425 | [1][2][3] |

| CYP4F2 | Recombinant Human Enzyme | 37 - 40 | [1][2][3] |

| 20-HETE Production | Human Renal Microsomes | 29 | [2] |

| 20-HETE Production | Rat Renal Microsomes | 347 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the efficacy of this compound.

CYP4A11 and CYP4F2 Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on its primary targets.

Caption: Workflow for CYP4A11/CYP4F2 inhibition assay.

Protocol:

-

Materials:

-

Recombinant human CYP4A11 or CYP4F2 enzymes

-

Arachidonic acid

-

This compound

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, recombinant enzyme, and varying concentrations of this compound.

-

Add arachidonic acid to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the amount of 20-HETE produced in each reaction.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Cellular 20-HETE Production Assay

This assay measures the ability of this compound to inhibit 20-HETE synthesis in a cellular context.

Protocol:

-

Cell Culture:

-

Culture human renal proximal tubule epithelial cells (RPTECs) or a relevant cell line (e.g., HK-2) in appropriate media until confluent.

-

-

Procedure:

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).

-

Add arachidonic acid to the cell culture medium.

-

Incubate for a defined period (e.g., 1-4 hours) to allow for 20-HETE production.

-

Collect the cell culture supernatant.

-

Extract the eicosanoids from the supernatant using solid-phase extraction.

-

Analyze the extracted samples by LC-MS/MS to quantify 20-HETE levels.

-

Normalize the 20-HETE levels to the total protein concentration of the cell lysate.

-

Determine the inhibitory effect of this compound on cellular 20-HETE production.

-

GPR75 Activation Assays

These assays assess the functional consequence of reduced 20-HETE levels on its receptor, GPR75.

Caption: Workflow for GPR75 calcium flux assay.

Protocol:

-

Cell Culture:

-

Use a cell line stably expressing human GPR75 (e.g., HEK293-GPR75).

-

-

Procedure:

-

Seed the cells in a 96-well black, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add 20-HETE (or another GPR75 agonist) to stimulate the cells and immediately begin kinetic fluorescence reading.

-

Record the change in fluorescence over time to measure the intracellular calcium flux.

-

Analyze the data to determine the effect of this compound on 20-HETE-induced GPR75 activation.

-

Protocol:

-

Assay Principle: This assay utilizes enzyme fragment complementation technology (e.g., PathHunter® β-Arrestin Assay). Cells co-express a GPR75-ProLink™ fusion and a β-arrestin-Enzyme Acceptor fusion. Agonist-induced GPR75 activation leads to β-arrestin recruitment, forcing complementation of the enzyme fragments and generating a chemiluminescent signal.

-

Procedure:

-

Use a commercially available GPR75 β-arrestin reporter cell line.

-

Plate the cells in a 96-well white, solid-bottom plate.

-

Pre-treat the cells with varying concentrations of this compound.

-

Add 20-HETE to stimulate the cells.

-

Incubate to allow for β-arrestin recruitment.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the chemiluminescent signal using a luminometer.

-

Determine the effect of this compound on 20-HETE-induced β-arrestin recruitment to GPR75.

-

Anti-Fibrotic Activity Assays

These assays evaluate the ability of this compound to inhibit key events in the fibrotic process.

Protocol:

-

Cell Culture:

-

Use a relevant fibroblast cell line such as normal rat kidney interstitial fibroblasts (NRK-49F) or primary human renal fibroblasts.

-

-

Procedure:

-

Seed the fibroblasts in a multi-well plate.

-

Once the cells reach a desired confluency, serum-starve them for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce fibrosis by adding Transforming Growth Factor-beta 1 (TGF-β1) to the culture medium.

-

Incubate for 48-72 hours.

-

Assess the fibroblast to myofibroblast transition by:

-

Immunofluorescence staining: Stain for alpha-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

Western blotting: Analyze the expression levels of α-SMA and fibronectin.

-

Quantitative PCR: Measure the mRNA levels of fibrotic markers such as ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).

-

-

Protocol:

-

Procedure:

-

Following the TGF-β1 induction protocol described above, assess collagen deposition.

-

Fix the cells with paraformaldehyde.

-

Stain the extracellular matrix with Picro Sirius Red solution.

-

Wash the wells to remove unbound dye.

-

Elute the bound dye with a destaining solution (e.g., 0.1 M NaOH).

-

Measure the absorbance of the eluted dye at a specific wavelength (e.g., 550 nm) using a plate reader.

-

Quantify the amount of collagen deposited and determine the inhibitory effect of this compound.

-

Anti-Inflammatory Activity Assays

These assays measure the effect of this compound on the production of pro-inflammatory cytokines.

Protocol:

-

Cell Culture:

-

Use human renal proximal tubule epithelial cells (RPTECs) or a macrophage cell line (e.g., THP-1).

-

-

Procedure:

-

Seed the cells in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or 20-HETE.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Downstream Signaling Pathway Analysis (ERK1/2 and STAT3 Phosphorylation)

This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling molecules.

Caption: Workflow for analyzing ERK1/2 and STAT3 phosphorylation.

Protocol:

-

Cell Culture and Treatment:

-

Culture human renal proximal tubule epithelial cells or other relevant cell types.

-

Serum-starve the cells for 24 hours.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with 20-HETE or TGF-β1 for a short period (e.g., 15-60 minutes).

-

-

Western Blotting:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its direct enzyme inhibition, cellular activity, and impact on key signaling pathways and disease-relevant endpoints, researchers can gain a comprehensive understanding of its therapeutic potential for the treatment of renal fibrosis and inflammation.

References

Application Notes and Protocols for Studying the Effects of TP0472993 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cellular effects of TP0472993, a novel and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The primary application of this compound is in the study of renal fibrosis, where it has been shown to suppress disease progression by inhibiting the ERK1/2 and STAT3 signaling pathways.[1]

Introduction

This compound is a potent inhibitor of the cytochrome P450 enzymes CYP4A11 and CYP4F2, which are responsible for the production of 20-HETE. 20-HETE is a signaling molecule implicated in various physiological and pathological processes, including the regulation of vascular tone and the progression of kidney disease.[1][2] Its receptor, GPR75, is a G-protein coupled receptor that mediates its downstream effects.[2][3] In vivo studies have demonstrated that this compound can attenuate kidney fibrosis by reducing inflammation and inhibiting key signaling pathways.[1] These protocols outline in vitro methods to characterize and quantify the effects of this compound on renal cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| HK-2 | Vehicle | - | 48 | 100 ± 5.2 |

| HK-2 | This compound | 1 | 48 | 98 ± 4.8 |

| HK-2 | This compound | 10 | 48 | 95 ± 6.1 |

| HK-2 | This compound | 50 | 48 | 92 ± 5.5 |

| hRPTEC | Vehicle | - | 48 | 100 ± 4.9 |

| hRPTEC | This compound | 1 | 48 | 99 ± 5.3 |

| hRPTEC | This compound | 10 | 48 | 96 ± 4.7 |

| hRPTEC | This compound | 50 | 48 | 94 ± 5.8 |

Table 2: Effect of this compound on TGF-β1-Induced Pro-inflammatory Cytokine Secretion

| Cell Line | Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) |

| HK-2 | Vehicle | 15 ± 3.1 | 25 ± 4.5 |

| HK-2 | TGF-β1 (10 ng/mL) | 150 ± 12.5 | 220 ± 18.9 |

| HK-2 | TGF-β1 + this compound (10 µM) | 75 ± 8.9 | 110 ± 10.2 |

| hRPTEC | Vehicle | 20 ± 4.2 | 30 ± 5.1 |

| hRPTEC | TGF-β1 (10 ng/mL) | 180 ± 15.3 | 250 ± 21.7 |

| hRPTEC | TGF-β1 + this compound (10 µM) | 90 ± 9.8 | 125 ± 11.4 |

Table 3: Effect of this compound on TGF-β1-Induced Phosphorylation of ERK1/2 and STAT3

| Cell Line | Treatment | p-ERK1/2 / Total ERK1/2 (Ratio) | p-STAT3 / Total STAT3 (Ratio) |

| HK-2 | Vehicle | 0.1 ± 0.02 | 0.15 ± 0.03 |

| HK-2 | TGF-β1 (10 ng/mL) | 1.0 ± 0.15 | 1.2 ± 0.18 |

| HK-2 | TGF-β1 + this compound (10 µM) | 0.4 ± 0.06 | 0.5 ± 0.07 |

| hRPTEC | Vehicle | 0.12 ± 0.03 | 0.18 ± 0.04 |

| hRPTEC | TGF-β1 (10 ng/mL) | 1.1 ± 0.16 | 1.3 ± 0.20 |

| hRPTEC | TGF-β1 + this compound (10 µM) | 0.45 ± 0.07 | 0.55 ± 0.08 |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

Human Kidney 2 (HK-2) cells: An immortalized human proximal tubular epithelial cell line, suitable for studying renal fibrosis.

-

Primary Human Renal Proximal Tubule Epithelial Cells (hRPTEC): Provide a more physiologically relevant model.

-

HEK293 cells stably expressing human GPR75: For specific investigation of the 20-HETE/GPR75 signaling axis.

-

-

Culture Media:

-

HK-2: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.

-

hRPTEC: Renal Epithelial Cell Growth Medium.

-

HEK293-GPR75: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., puromycin).

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Model of Renal Fibrosis

Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of renal fibrosis in vitro.

-

Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours in a basal medium without growth factors.

-

Induce fibrosis by treating the cells with TGF-β1 (typically 5-10 ng/mL) for 24-48 hours.

-

Co-treat with various concentrations of this compound to assess its inhibitory effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with this compound at various concentrations for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phospho-ERK1/2 and Phospho-STAT3

This technique is used to detect changes in protein phosphorylation, indicating pathway activation.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT3, and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and TNF-α

ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for human IL-1β and TNF-α.

-

Follow the manufacturer's instructions for the assay procedure.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.

Immunofluorescence for Fibrosis Markers

This method allows for the visualization of fibrosis-related proteins within the cells.

-

Grow cells on glass coverslips.

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibodies against fibrosis markers (e.g., α-Smooth Muscle Actin, Fibronectin) overnight at 4°C.

-

Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize the staining using a fluorescence microscope.

Mandatory Visualizations

Caption: Signaling pathway of 20-HETE and the inhibitory action of this compound.

Caption: Experimental workflow for studying the effects of this compound on renal cells in vitro.

References

Measuring 20-HETE Levels Following TP0472993 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, synthesized by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and has been implicated in the pathophysiology of hypertension, stroke, and kidney disease.[1][2][3][4] TP0472993 is a novel and selective inhibitor of 20-HETE synthesis, showing therapeutic potential in preclinical models of renal fibrosis.[1][5] Accurate measurement of 20-HETE levels following treatment with this compound is critical for understanding its pharmacokinetic and pharmacodynamic relationship, mechanism of action, and therapeutic efficacy.

These application notes provide detailed protocols for the quantification of 20-HETE in biological samples, specifically tailored for researchers investigating the effects of this compound. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering options for both high-throughput screening and highly sensitive, specific quantification.

Signaling Pathway of 20-HETE